Retapamulin

説明

Retapamulin is an antibiotic that belongs to the class of medications called antibacterials . It is used to treat impetigo, a skin infection caused by bacteria, in both children and adults . Retapamulin works by killing and stopping the growth of bacteria on the skin .

Synthesis Analysis

Retapamulin is one of the antibiotics developed semi-synthetically . It is a pleuromutilin derivative that shows significant anti-bacterial activity, especially against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

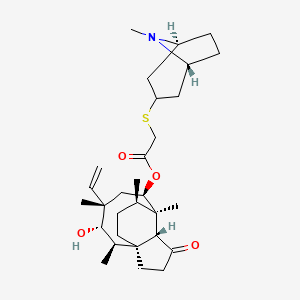

Molecular Structure Analysis

Retapamulin has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol . It is a carbotricyclic compound, a carboxylic ester, and a cyclic ketone .

Chemical Reactions Analysis

Retapamulin is thought to inhibit protein synthesis in bacteria by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center .

Physical And Chemical Properties Analysis

Retapamulin is a semisynthetic pleuromutilin antibiotic . It has a molecular formula of C30H47NO4S and a molecular weight of 517.77 g/mol .

科学的研究の応用

Treatment of Impetigo

Retapamulin has been found to be effective in the treatment of impetigo, a common skin infection primarily caused by Staphylococcus aureus . In a randomized double-blind multicentre placebo-controlled trial, retapamulin ointment was found to be superior to placebo with a success rate of 85.6% vs. 52.1% . It is usually treated topically with antibiotics to achieve a quick cure and prevent the spread of the infection .

Anti-EV 71 Virus Medicine

Retapamulin has potential application in the preparation of anti-EV 71 virus medicines . Enterovirus type 71 (EV71) is one of the most prominent causative agents of hand-foot-and-mouth disease in infants and young children . Research and experiments on the activity of Retapamulin against EV71 showed that the compound Retapamulin inhibits cytopathic effect (CPE) generated by EV71 on host cells RD, enhances cell survival rate, reduces the yield of progeny viruses .

Synergistic Effect with Other Antibiotics

Retapamulin has been found to have a synergistic effect with other antibiotics such as erythromycin and quinupristin . This combination showed activity against all erythromycin-susceptible, -intermediate, and -resistant strains tested .

Pharmacological Properties

Retapamulin has unique pharmacological properties that make it suitable for topical application . It is often used in a 1% ointment form for its therapeutic efficacy and tolerability .

作用機序

Target of Action

Retapamulin, a semisynthetic pleuromutilin antibiotic, primarily targets bacterial ribosomes . It specifically interacts with the 50S subunit of the bacterial ribosome, more precisely at domain V of 23S rRNA . This site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center . The primary role of these targets is to facilitate protein synthesis in bacteria, which is crucial for their growth and survival.

Mode of Action

Retapamulin inhibits the initiation of protein synthesis in bacteria . By binding to a specific site on the 50S subunit of the bacterial ribosome, it inhibits peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits . This unique interaction differentiates retapamulin from other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by retapamulin is the protein synthesis pathway in bacteria . By inhibiting the initiation of protein synthesis, retapamulin disrupts the normal functioning of bacterial cells, leading to their inability to grow and survive .

Pharmacokinetics

Retapamulin exhibits low systemic exposure following topical application through intact skin . It is metabolized in the liver, primarily through CYP3A4-mediated oxidation . The exact elimination half-life and excretion pathways of retapamulin are currently undetermined . The bioavailability of retapamulin is low, and it is known to have a high protein binding capacity (94%) .

Result of Action

The molecular effect of retapamulin’s action is the inhibition of protein synthesis in bacterial cells . On a cellular level, this results in the bacteriostatic action of the drug, where the growth and multiplication of bacteria are halted . In higher concentrations, retapamulin may exhibit bactericidal action, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of retapamulin can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes in the body can affect the metabolism and bioavailability of the drug . Additionally, the drug’s efficacy can be influenced by the susceptibility of the bacterial strain to retapamulin . It’s also worth noting that the drug is intended for topical use, so its effectiveness can be influenced by the condition of the skin where it is applied .

特性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZYTFJPGGDRJD-FJJJPKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.94e-04 g/L | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Retapamulin is a bacterial protein synthesis inhibitor belonging to a class of compounds called pleuromutilins. These compounds inhibit the initiation of protein synthesis by binding to a specific site on the 50S subunit of bacterial ribosome (domain V of 23S rRNA). This binding site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center. By virtue of binding to this site, pleuromutilins inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits. | |

| Record name | Retapamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Retapamulin | |

CAS RN |

224452-66-8 | |

| Record name | Retapamulin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224452668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retapamulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Retapamulin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETAPAMULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MG6O8991R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retapamulin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of retapamulin?

A: Retapamulin exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the peptidyl transferase center located within the 50S ribosomal subunit. [, ] This binding interaction inhibits bacterial protein synthesis. [, , , , ]

Q2: How does the binding of retapamulin to the ribosome differ from other antibiotics?

A: Retapamulin exhibits a unique binding site on the ribosome compared to other antibiotic classes that target protein synthesis. [, , ] This distinct binding mode contributes to its lack of target-specific cross-resistance with commonly used antibiotics. [, , , ]

Q3: What are the downstream effects of retapamulin's inhibition of protein synthesis in bacteria?

A: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, ultimately leading to growth arrest and bacterial cell death. [, , ] This bacteriostatic effect makes retapamulin effective against susceptible bacterial strains.

Q4: What is the molecular formula and weight of retapamulin?

A: The molecular formula of retapamulin is C28H47NO4S, and its molecular weight is 493.75 g/mol. []

Q5: Is there any spectroscopic data available for characterizing retapamulin?

A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, for the analysis of retapamulin. [, ] This technique allows for the separation, identification, and quantification of retapamulin based on its unique chemical properties.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of retapamulin?

A: Topical application of retapamulin results in low systemic exposure, making it challenging to obtain detailed pharmacokinetic parameters. [, , ] Research using microdialysis techniques has aimed to quantify dermal concentrations and relate them to plasma concentrations. [] Studies have shown that retapamulin undergoes significant metabolism in vitro and in vivo, primarily through hydroxylation and demethylation pathways. []

Q7: How do the pharmacokinetic properties of retapamulin relate to its topical application and efficacy?

A: The low systemic absorption of retapamulin after topical application is advantageous for treating localized skin infections, as it minimizes the risk of systemic side effects. [, ]

Q8: What in vitro models have been used to evaluate the efficacy of retapamulin?

A: Researchers have employed broth microdilution, agar dilution, and E-test methods to determine the Minimum Inhibitory Concentrations (MICs) of retapamulin against a range of bacterial isolates. [, , , , , , , , , ] Time-kill assays have also been used to assess its bactericidal activity. []

Q9: What in vivo models have been used to assess the efficacy of retapamulin?

A: Animal models, particularly the surgical wound infection model in rabbits, have been used to evaluate the efficacy of retapamulin in treating infected skin lesions. [, ]

Q10: Are there any clinical trials investigating the efficacy of retapamulin?

A: Yes, numerous clinical trials have been conducted to assess the safety and efficacy of retapamulin in treating various skin infections, including impetigo and secondarily infected traumatic lesions. [, , , , , , , , , ]

Q11: What are the known resistance mechanisms to retapamulin?

A: Resistance to retapamulin is primarily associated with mutations in the rplC gene, which encodes the ribosomal protein L3. [, , , ] These mutations alter the binding site of retapamulin on the ribosome, reducing its efficacy.

Q12: What is the prevalence of retapamulin resistance in clinical isolates?

A: While retapamulin resistance remains relatively low, studies have reported emerging resistance, particularly in MRSA strains. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)